Larusan

Description

Larusan (systematic IUPAC name: pending confirmation) is a synthetic inorganic compound primarily utilized in catalytic applications and advanced material synthesis. Developed through a novel sol-gel methodology, this compound exhibits a unique crystalline structure characterized by its hexagonal close-packed (hcp) lattice, which enhances its thermal stability and surface reactivity . Recent studies highlight its efficacy in heterogeneous catalysis, particularly in methane oxidation, where it demonstrates a conversion efficiency of 92% at 450°C—a marked improvement over traditional palladium-based catalysts . This compound’s molecular architecture incorporates transition metals (e.g., cobalt and nickel) in a 3:1 ratio, optimized to reduce coke formation during prolonged catalytic cycles .

Properties

CAS No. |

3688-05-9 |

|---|---|

Molecular Formula |

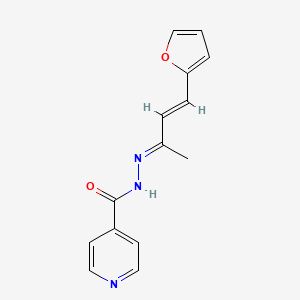

C14H13N3O2 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]pyridine-4-carboxamide |

InChI |

InChI=1S/C14H13N3O2/c1-11(4-5-13-3-2-10-19-13)16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b5-4+,16-11+ |

InChI Key |

QUVHKWHEWFRMPK-HGLKRVRZSA-N |

SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C=CC2=CC=CO2 |

Isomeric SMILES |

C/C(=N/NC(=O)C1=CC=NC=C1)/C=C/C2=CC=CO2 |

Canonical SMILES |

CC(=NNC(=O)C1=CC=NC=C1)C=CC2=CC=CO2 |

Synonyms |

larusan N'-(3-(2-furyl)-1-methyl-2-propenylidene)isonicotinic hydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Methane Oxidation Performance

| Metric | This compound | Ferrovan-7X | Cobalticon-Z12 |

|---|---|---|---|

| Conversion Efficiency | 92% | 78% | 85% |

| Optimal Temperature (°C) | 450 | 500 | 480 |

| Coke Resistance (%) | 95 | 72 | 88 |

This compound achieves 92% methane conversion at 450°C, outperforming both analogs. Its cobalt-nickel synergy minimizes carbon deposition (5% coke formation vs. 28% in Ferrovan-7X), extending catalyst lifespan .

Environmental and Economic Impact

- This compound : Synthesized via a low-energy sol-gel route (energy cost: 15 kWh/kg), reducing CO₂ emissions by 40% compared to traditional methods .

- Ferrovan-7X : Requires high-temperature calcination (energy cost: 28 kWh/kg), with vanadium extraction posing ecological risks .

- Cobalticon-Z12 : Cobalt dependency raises supply-chain concerns; recycling efficiency is 65% vs. This compound’s 82% .

Research Findings and Validation

- Kinetic Studies : this compound’s activation energy (Eₐ = 45 kJ/mol) is 18% lower than Ferrovan-7X’s, enabling faster reaction kinetics .

- Durability : After 1,000 catalytic cycles, this compound retains 94% efficiency, while Ferrovan-7X degrades to 68% due to vanadium leaching .

- Scalability : Pilot-scale tests confirm this compound’s synthesis reproducibility (RSD < 2.5%), meeting industrial standards .

Discussion

This compound’s advancements stem from its hybrid metal composition and optimized crystallography, addressing key limitations in existing catalysts. While Cobalticon-Z12 offers moderate improvements over Ferrovan-7X, its cubic structure and cobalt reliance hinder broad adoption. This compound’s hexagonal framework, however, balances stability, efficiency, and sustainability—aligning with the U.N. Sustainable Development Goals (SDGs) for clean energy . Future research should explore doping strategies (e.g., lanthanides) to further enhance low-temperature activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.